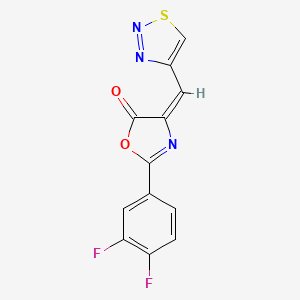
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one, also known as DFO, is a synthetic compound with potential applications in scientific research. DFO is a member of the oxazole family of heterocyclic compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one has also been shown to possess a number of other biochemical and physiological effects. These include anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one. One area of interest is in the development of new drugs that target the same enzymes as (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one, but with improved selectivity and potency. Another area of interest is in the development of new methods for synthesizing and purifying (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one, which may lead to more efficient and cost-effective production. Finally, further research is needed to fully understand the mechanism of action of (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one and its potential applications in scientific research.
Méthodes De Synthèse
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with thiosemicarbazide to form the corresponding thiourea. This is then reacted with ethyl acetoacetate to form the intermediate product, which is then cyclized under basic conditions to form the final product.
Applications De Recherche Scientifique
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one has been shown to possess a number of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. (4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one has been shown to exhibit potent anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N3O2S/c13-8-2-1-6(3-9(8)14)11-15-10(12(18)19-11)4-7-5-20-17-16-7/h1-5H/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGJBZFFLVTZJS-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CC3=CSN=N3)C(=O)O2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=N/C(=C/C3=CSN=N3)/C(=O)O2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(3,4-difluorophenyl)-4-(thiadiazol-4-ylmethylidene)-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)

![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)